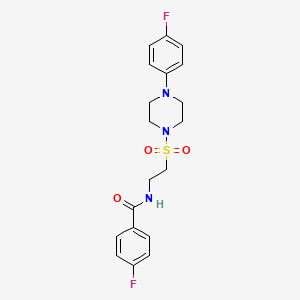![molecular formula C12H11NO3 B2530978 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 1780272-54-9](/img/structure/B2530978.png)
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of N-methylisatin with triethyl phosphonoacetate and 2-bromoacetophenone . This reaction proceeds through a series of steps involving cyclization and spiro formation, often facilitated by rare-earth metal salts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for higher yields and purity. Techniques such as flash chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different spirocyclic structures.
Substitution: Substitution reactions, particularly at the indoline moiety, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic oxindoles and indoline derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: Its derivatives exhibit biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to bind to specific receptors and enzymes, modulating their activity. Pathways involved include inhibition of cell cycle progression and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in their biological activities and applications.
Spiro[indoline-3,3’-pyrrolizine]: Similar in structure but with different pharmacological properties.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with distinct chemical and biological characteristics.
Uniqueness: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is unique due to its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFZXAOUMHOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)


![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)


![ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate](/img/structure/B2530908.png)
![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)



